1-溴-3-氯-2-乙氧基-苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

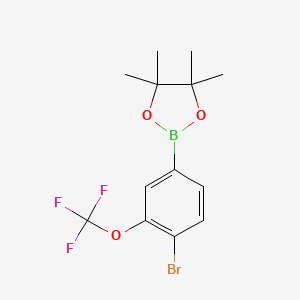

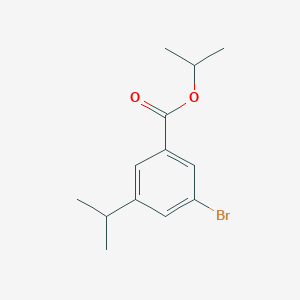

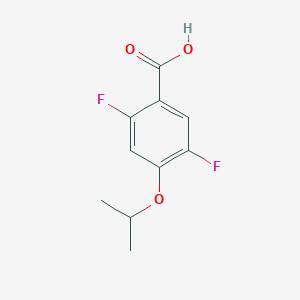

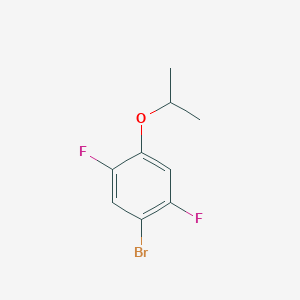

1-Bromo-3-chloro-2-ethoxy-benzene is a derivative of bromochlorobenzenes, which are mixed aryl halides (aryl chloride and aryl bromide) consisting of bromine and chlorine as substituents on a benzene ring . The molecular formula of 1-Bromo-3-chloro-2-ethoxy-benzene is C8H8BrClO .

Chemical Reactions Analysis

Bromochlorobenzenes undergo various chemical reactions. For example, 1-Bromo-3-chlorobenzene undergoes bromine-magnesium exchange reactions with i-PrMgCl-LiCl in THF at 0°C and is strongly accelerated by electron-withdrawing substituents . It also acts as a test substrate to study the application of a new catalytic system for cyanation of various aryl halides using K4[Fe(CN)6] as a cyanating source .科学研究应用

超分子化学和纳米技术应用

对苯-1,3,5-三甲酰胺的综述强调了它在超分子化学和纳米技术中的重要性,因为它具有简单的结构和自组装行为,能够应用于从聚合物加工到生物医学应用的各个领域 (Cantekin, de Greef, & Palmans, 2012)。这说明了结构简单的化合物在先进科学应用中的潜力。

环境污染和健康评估

对多溴二苯并二恶英和二苯并呋喃 (PBDD 和 PBDF) 的研究讨论了它们作为溴化阻燃剂中的污染物的存在以及它们与其他卤代化合物的毒理学相似性,表明了解有机卤素化合物对环境和健康的影响非常重要 (Mennear & Lee, 1994)。此背景可能与评估 1-溴-3-氯-2-乙氧基-苯的环境行为和风险有关。

创新阻燃剂

对室内环境中新型溴化阻燃剂的综述阐明了这些化合物的存在、风险和进一步研究的必要性,这些化合物用于消费品和工业应用 (Zuiderveen, Slootweg, & de Boer, 2020)。这表明人们越来越关注溴代有机化合物的使用和影响,其中可能包括 1-溴-3-氯-2-乙氧基-苯等化合物。

生物降解和环境归趋

对土壤中氯苯归趋过程和潜在修复策略的研究回顾了环境污染物的降解途径和修复技术 (Brahushi, Kengara, Song, Jiang, Munch, & Wang, 2017)。了解氯化和溴化化合物的生物降解和环境归趋对于制定有效的环境管理策略至关重要。

作用机制

Target of Action

The primary target of 1-Bromo-3-chloro-2-ethoxy-benzene is the benzene ring, a cyclic compound with delocalized pi electrons . The benzene ring is particularly stable due to its aromaticity, which it seeks to maintain during reactions .

Mode of Action

The compound undergoes electrophilic aromatic substitution, a reaction that maintains the aromaticity of the benzene ring . This process involves two steps:

- Step 1 : The electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .

- Step 2 : A proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound can participate in various biochemical pathways, including the Suzuki–Miyaura coupling . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Result of Action

The result of the compound’s action is the formation of a substituted benzene ring . This product can be used in further reactions, depending on the specific requirements of the chemical synthesis .

Action Environment

The action of 1-Bromo-3-chloro-2-ethoxy-benzene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is known to be exceptionally mild and functional group tolerant . This means that the reaction can proceed under a wide range of conditions, making it environmentally benign .

安全和危害

1-Bromo-3-chloro-2-ethoxy-benzene is classified under GHS07 for safety. It is a flammable liquid and vapor, causes skin irritation, and is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

1-bromo-3-chloro-2-ethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-2-11-8-6(9)4-3-5-7(8)10/h3-5H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRROMSFWTJFXEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC=C1Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloro-2-ethoxy-benzene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。